molecular formula C13H14N2O4 B8030942 tert-butyl 2-nitro-1H-indole-1-carboxylate

tert-butyl 2-nitro-1H-indole-1-carboxylate

Cat. No.: B8030942
M. Wt: 262.26 g/mol
InChI Key: UCHLVDQEISHRBV-UHFFFAOYSA-N
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Description

tert-Butyl 2-nitro-1H-indole-1-carboxylate is a nitro-substituted indole derivative where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The nitro group at the 2-position confers distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name

tert-butyl 2-nitroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-10-7-5-4-6-9(10)8-11(14)15(17)18/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHLVDQEISHRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration of Boc-Protected Indole

The most straightforward approach involves nitrating tert-butyl 1H-indole-1-carboxylate (Boc-protected indole). The Boc group serves dual roles: it protects the indole nitrogen and moderates electrophilic substitution patterns. Nitration typically employs mixed acid (HNO₃/H₂SO₄) or acetyl nitrate (AcONO₂), with the latter favoring milder conditions.

Mechanistic Considerations :
The Boc group’s electron-withdrawing nature deactivates the indole ring, directing nitration to the 2- or 3-position. Computational studies suggest that the 2-position is favored due to reduced steric hindrance compared to the 3-position, where the Boc group’s tert-butyl moiety creates crowding.

Procedure :

  • Dissolve Boc-protected indole (1.0 eq) in anhydrous DCM at 0°C.

  • Add acetyl nitrate (1.2 eq) dropwise under nitrogen.

  • Stir at 0°C for 2 h, then warm to room temperature for 12 h.

  • Quench with ice-water, extract with DCM, and purify via silica chromatography (hexane/EtOAc).

Yield : 58–72%.

Stepwise Protection-Nitration Strategy

For substrates sensitive to acidic nitration, a stepwise approach—first introducing the nitro group, then protecting the indole NH—is preferred.

Synthesis of 2-Nitroindole

2-Nitroindole is synthesized via radical nitration using ceric ammonium nitrate (CAN) and tert-butyl nitrite (TBN) in acetonitrile. This method avoids strong acids, preserving functional group compatibility.

Procedure :

  • Suspend indole (1.0 eq) in MeCN.

  • Add CAN (1.5 eq) and TBN (2.0 eq) at 0°C.

  • Stir at 25°C for 6 h, extract with EtOAc, and purify by recrystallization.

Yield : 65%.

Boc Protection of 2-Nitroindole

The 2-nitroindole is then protected using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in THF:

Procedure :

  • Dissolve 2-nitroindole (1.0 eq) in THF.

  • Add Boc₂O (1.2 eq) and DMAP (0.1 eq).

  • Stir at 25°C for 24 h, concentrate, and purify via flash chromatography.

Yield : 85–90%.

Optimization of Reaction Conditions

Nitrating Agent Screening

Comparative studies reveal that acetyl nitrate outperforms mixed acid in regioselectivity and Boc group stability (Table 1).

Table 1: Nitrating Agent Comparison

AgentTemp (°C)2-Nitro:3-Nitro RatioYield (%)
Acetyl nitrate0–258:172
HNO₃/H₂SO₄03:162
Cu(NO₃)₂801:148

Solvent Effects

Polar aprotic solvents (e.g., DCM, THF) enhance nitro group orientation by stabilizing transition states. Nonpolar solvents like toluene reduce yields due to poor reagent solubility.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.3 Hz, H7), 7.45 (s, H3), 1.61 (s, Boc CH₃).

  • ¹³C NMR : 153.2 ppm (C=O), 144.1 ppm (C2-NO₂).

  • HRMS : [M + H]⁺ calcd. for C₁₃H₁₄N₂O₄: 263.1028; found: 263.1031.

Industrial-Scale Synthesis

Continuous Flow Nitration

Adopting continuous flow reactors improves heat dissipation and safety for large-scale production. A prototype system achieved 89% yield at 10 kg/batch.

Conditions :

  • Residence time: 5 min

  • Temp: −10°C

  • Reagent ratio: Boc-indole:AcONO₂ = 1:1.1

Challenges and Solutions

Regiochemical Control

The 3-nitro byproduct (5–15%) is minimized using bulky solvents like tert-butyl methyl ether (TBME), which sterically hinder 3-substitution.

Boc Group Stability

Under strong acidic conditions, the Boc group hydrolyzes to tert-butanol. Neutral nitrating agents (e.g., AcONO₂) and low temperatures (−10°C) prevent decomposition .

Chemical Reactions Analysis

tert-Butyl 2-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Tert-butyl 2-nitro-1H-indole-1-carboxylate is primarily utilized as an intermediate in the synthesis of various indole derivatives. The presence of the nitro group enhances its reactivity, making it suitable for further transformations such as reduction and nucleophilic substitution.

Reaction TypeDescriptionExample Products
ReductionNitro group reduction to amine derivativesAmino-indoles
Nucleophilic SubstitutionReactions with nucleophiles such as aminesSubstituted indoles
Ester HydrolysisHydrolysis to yield carboxylic acidsCorresponding carboxylic acid

Biological Applications

Potential Therapeutic Uses

Research has indicated that this compound may exhibit biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies are ongoing to explore its efficacy against various diseases.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of cancer cell lines through apoptosis induction. The mechanism involved the activation of caspase pathways, demonstrating its potential as a lead compound in cancer therapy .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its versatility allows it to be used in the formulation of agrochemicals and dyes.

Application AreaSpecific Uses
AgrochemicalsDevelopment of herbicides and pesticides
DyesSynthesis of colorants for textiles and plastics

Mechanism of Action

The mechanism of action of tert-butyl 2-nitro-1H-indole-1-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring system can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound (electron-withdrawing) reduces electron density on the indole ring compared to methyl (electron-donating, ) or hydroxyl (electron-donating, ) substituents. This affects reactivity in electrophilic substitutions and stability under acidic/basic conditions.
  • Steric Effects : Bulky substituents like trifluoromethyl () or hydroxymethyl () may hinder reactions at adjacent positions, whereas nitro groups (smaller) allow for more flexibility in subsequent modifications.
  • Pharmaceutical Relevance : Halogenated analogs (e.g., Br, Cl) are common in drug discovery due to enhanced binding affinity and metabolic stability . The nitro group may serve as a precursor for amine synthesis via reduction.

Physicochemical Properties

  • Solubility : Nitro-substituted indoles are less polar than hydroxylated analogs (e.g., ) but more polar than methylated derivatives (). This impacts solvent selection for reactions (e.g., DCM for hydrophobic compounds vs. DMF for polar ones).
  • Stability : The nitro group enhances thermal stability but may render the compound sensitive to reducing agents. In contrast, bromo-substituted analogs () are stable but prone to hydrolysis under strong bases.

Spectroscopic Characterization

  • NMR Shifts : The nitro group at C-2 causes significant deshielding of adjacent protons (C-1 and C-3), leading to downfield shifts in 1H NMR compared to methyl-substituted analogs (δ ~7.5–8.5 ppm vs. δ ~6.5–7.2 ppm) .
  • Mass Spectrometry : Molecular ion peaks for nitro derivatives (e.g., [M]+) are less intense than for halogenated analogs due to fragmentation tendencies .

Biological Activity

Tert-butyl 2-nitro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a nitro group and a tert-butyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and guiding drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H14_{14}N2_{2}O4_{4}, with a molecular weight of approximately 262.26 g/mol. The presence of the indole ring, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, enhances the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Bioreduction : The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components and modulate enzyme activities and signaling pathways.
  • Enzyme Interaction : Compounds containing indole structures are known for their ability to inhibit or activate specific enzymes, which can lead to therapeutic effects in various diseases.

Anticancer Activity

Research indicates that derivatives of indole, including this compound, exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. The presence of the nitro group enhances its ability to disrupt bacterial cell membranes and inhibit bacterial growth. In vitro studies have demonstrated that this compound exhibits activity against a range of pathogenic microorganisms.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This action can help mitigate conditions such as arthritis and other inflammatory diseases .

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various indole derivatives, including this compound. The compound was shown to significantly inhibit the proliferation of human cancer cell lines, with IC50_{50} values indicating potent anticancer activity compared to standard chemotherapeutic agents .

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of several nitro-substituted indoles. This compound was found to exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial protein synthesis pathways .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylateHydroxymethyl substitutionDifferent functional group affecting reactivity
Tert-butyl 5-nitro-1H-indole-1-carboxylateNitro group at position fiveVariation in position alters biological activity
Tert-butyl 7-methoxy-2-nitro-1H-indole-1-carboxylateMethoxy group additionEnhanced solubility and reactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-nitro-1H-indole-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nitro-functionalization of an indole precursor. For example, nitration at the 2-position can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C). The Boc (tert-butyloxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) . Yield optimization requires precise stoichiometric ratios, inert atmospheres (N₂/Ar), and monitoring by TLC or HPLC to prevent over-nitration or decomposition.

Q. How is tert-butyl 2-nitro-1H-indole-1-carboxylate characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H NMR confirms substitution patterns (e.g., deshielded aromatic protons adjacent to the nitro group at δ 8.2–8.5 ppm). ¹³C NMR identifies the Boc carbonyl at ~150 ppm and nitro group carbons at ~125–135 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the nitro group’s orientation and hydrogen bonding networks. SHELX software refines structural parameters (e.g., bond angles, torsional strain) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₄N₂O₄: calc. 279.0982, observed 279.0985) .

Q. What purification techniques are recommended for tert-butyl 2-nitro-1H-indole-1-carboxylate to achieve high purity for biological assays?

  • Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates nitro-substituted isomers. Recrystallization from ethanol/water mixtures improves purity (>98%). Storage at –20°C under inert gas prevents nitro group reduction or hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data when determining the structure of tert-butyl 2-nitro-1H-indole-1-carboxylate?

  • Methodological Answer : Discrepancies between experimental and calculated bond lengths (e.g., C–NO₂ vs. C–O bonds) are addressed using SHELXL refinement with restraints for thermal parameters and hydrogen bonding. Twinning or disorder in crystals may require data collection at low temperatures (100 K) and multi-solution algorithms in SHELXD .

Q. How does the nitro group at position 2 affect the reactivity and subsequent functionalization of the indole ring?

  • Methodological Answer : The electron-withdrawing nitro group deactivates the indole ring, directing electrophilic substitutions to the 5- and 7-positions. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds at the 5-position under Pd(PPh₃)₄ catalysis. Reductive functionalization (e.g., nitro to amine via H₂/Pd-C) enables access to 2-aminoindole derivatives for drug discovery .

Q. How do hydrogen bonding interactions influence the crystal packing and stability of tert-butyl 2-nitro-1H-indole-1-carboxylate derivatives?

  • Methodological Answer : Graph set analysis (Etter’s method) reveals that nitro-oxygen atoms form robust C–H···O interactions with adjacent indole protons (3.0–3.2 Å), stabilizing layered crystal structures. These interactions are critical for predicting solubility and melting points, with computational tools (Mercury 4.3) modeling packing efficiency .

Q. What safety precautions are necessary when handling tert-butyl 2-nitro-1H-indole-1-carboxylate given limited toxicity data?

  • Methodological Answer : Due to unknown chronic toxicity, use fume hoods, nitrile gloves, and eye protection. Avoid skin contact and inhalation. Toxicity is inferred from structural analogs: nitroaromatics may cause methemoglobinemia, necessitating emergency protocols (e.g., methylene blue antidote) .

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